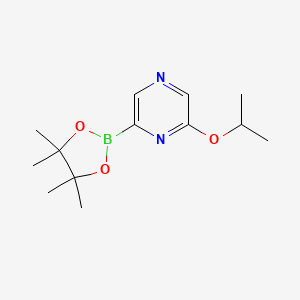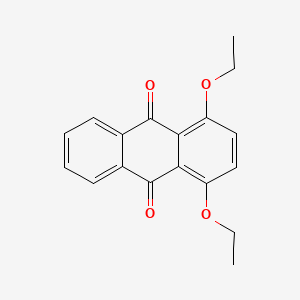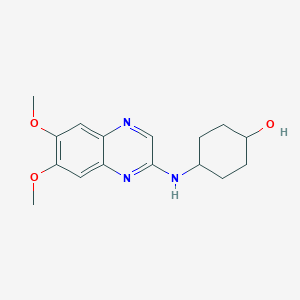
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoxaline ring substituted with dimethoxy groups and an amino group attached to a cyclohexanol moiety. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol typically involves multiple steps, starting with the preparation of the quinoxaline ring. One common method involves the condensation of o-phenylenediamine with a suitable diketone, followed by the introduction of dimethoxy groups through methylation reactions. The amino group is then introduced via nucleophilic substitution reactions, and finally, the cyclohexanol moiety is attached through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline ring or the cyclohexanol moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives. Substitution reactions can introduce alkyl, acyl, or other functional groups into the molecule.
Aplicaciones Científicas De Investigación
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The dimethoxy groups and the amino group can enhance the compound’s binding affinity and specificity. The cyclohexanol moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(6,7-Dimethoxy-quinoxalin-2-ylamino)-bicyclo[2.2.2]octane
- **4-(6,7-Dimethoxy-quinoxalin-2-ylamino)-cyclohexanone
- **4-(6,7-Dimethoxy-quinoxalin-2-ylamino)-cyclohexane
Uniqueness
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexanol moiety distinguishes it from other similar compounds, potentially enhancing its solubility and stability. Additionally, the dimethoxy groups and the amino group contribute to its unique chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
216699-96-6 |
|---|---|
Fórmula molecular |
C16H21N3O3 |
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
4-[(6,7-dimethoxyquinoxalin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C16H21N3O3/c1-21-14-7-12-13(8-15(14)22-2)19-16(9-17-12)18-10-3-5-11(20)6-4-10/h7-11,20H,3-6H2,1-2H3,(H,18,19) |
Clave InChI |
CYVRFHRDWQAJGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CC(=N2)NC3CCC(CC3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


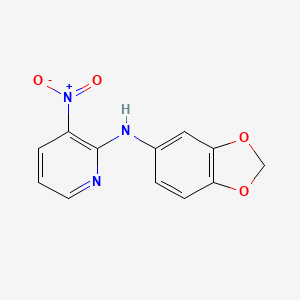
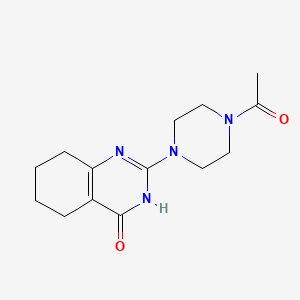
![6-Bromo-2-phenylimidazo[1,2-A]pyridin-7-amine](/img/structure/B8774037.png)
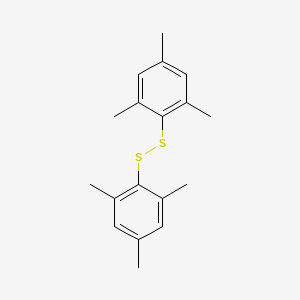
![4-(Benzo[d]thiazol-2-ylmethoxy)aniline](/img/structure/B8774062.png)
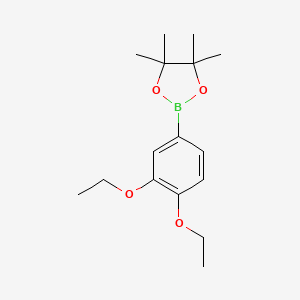

![5-Methyl-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B8774097.png)



